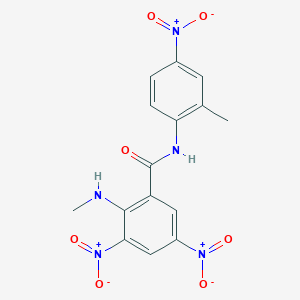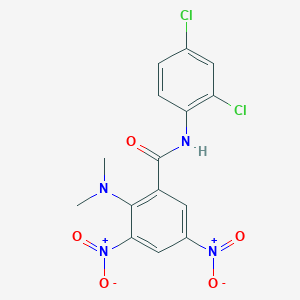![molecular formula C23H24ClNO2 B15154113 N-{2-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-4-methylaniline](/img/structure/B15154113.png)
N-{2-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, an ethoxy group, and a methyl group attached to an aniline base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3-ethoxyphenol in the presence of a base to form 2-[(2-chlorophenyl)methoxy]-3-ethoxybenzene. This intermediate is then reacted with 4-methylaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the replacement of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-Chlorophenyl N-(2-methoxy-5-methylphenyl)carbamate
Uniqueness
N-({2-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)-4-METHYLANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C23H24ClNO2 |
|---|---|
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
N-[[2-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-4-methylaniline |
InChI |
InChI=1S/C23H24ClNO2/c1-3-26-22-10-6-8-18(15-25-20-13-11-17(2)12-14-20)23(22)27-16-19-7-4-5-9-21(19)24/h4-14,25H,3,15-16H2,1-2H3 |
Clé InChI |
XXWQIDGFNFZNBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2Cl)CNC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15154036.png)
![Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154041.png)
![7-[(4-bromophenyl)carbonyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B15154051.png)
![N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B15154058.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154060.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15154063.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154067.png)
![2-(1,3-benzoxazol-2-yl)-4-({(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}amino)phenol](/img/structure/B15154068.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15154076.png)

![1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine](/img/structure/B15154082.png)
![N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154087.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15154114.png)
